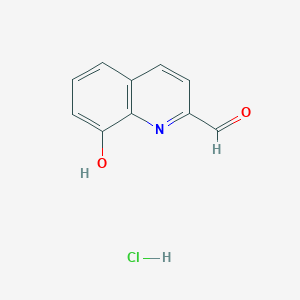![molecular formula C6H8N6 B13116298 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B13116298.png)
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with methyl-substituted imidazole precursors. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the reagents and conditions used but often include various substituted imidazo[4,5-d]pyridazine derivatives .
Aplicaciones Científicas De Investigación
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity
Mecanismo De Acción
The mechanism by which 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or chemical effects .
Comparación Con Compuestos Similares
4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine can be compared with other similar compounds, such as:
1H-Imidazo[4,5-d]pyridazine: Lacks the hydrazinyl and methyl groups, which may affect its reactivity and biological activity.
1-Methyl-1H-imidazo[4,5-d]pyridazine: Similar structure but without the hydrazinyl group, leading to different chemical properties and applications.
4-Hydrazinyl-1H-imidazo[4,5-d]pyridazine: Lacks the methyl group, which may influence its solubility and interaction with biological targets
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H8N6 |
|---|---|
Peso molecular |
164.17 g/mol |
Nombre IUPAC |
(1-methylimidazo[4,5-d]pyridazin-4-yl)hydrazine |
InChI |
InChI=1S/C6H8N6/c1-12-3-8-5-4(12)2-9-11-6(5)10-7/h2-3H,7H2,1H3,(H,10,11) |
Clave InChI |
KZUXUKGYERYHFI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(N=NC=C21)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


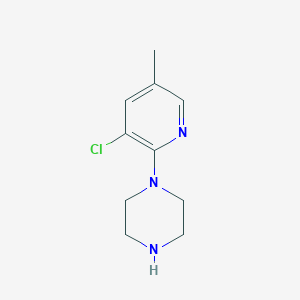

![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)
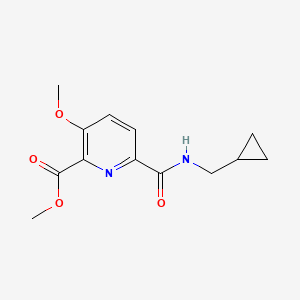
![[2-(Ethoxycarbonyl)pyridin-4-YL]boronic acid](/img/structure/B13116261.png)

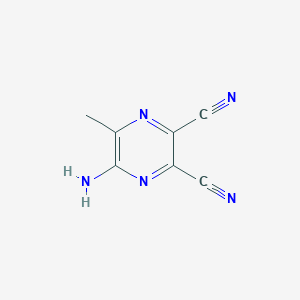
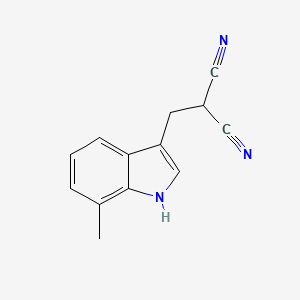
![6-(Difluoromethoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13116270.png)

